2-tert-butyl-1-ethyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-5-15-11-9-7-6-8-10(11)14-12(15)13(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXIJAGAHMWQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Ethyl-2-tert-butylbenzimidazole: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The biological and physicochemical characteristics of benzimidazole derivatives can be finely tuned through substitution at the N-1 and C-2 positions. The introduction of alkyl groups, such as the ethyl and tert-butyl moieties in 1-ethyl-2-tert-butylbenzimidazole, can significantly modulate lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of 1-ethyl-2-tert-butylbenzimidazole, focusing on its synthesis, characterization, and core physicochemical properties.
Physicochemical Properties of 1-Ethyl-2-tert-butylbenzimidazole
| Property | Value | Data Source |
| Molecular Formula | C13H18N2 | Calculated[3][4][5] |
| Molecular Weight | 202.30 g/mol | Calculated[3][4][5] |
| Appearance | Off-white to light yellow solid (Predicted) | Analogy to similar benzimidazoles |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, chloroform); sparingly soluble in water (Predicted) | Analogy to N-alkyl benzimidazoles[6] |
| pKa (most basic) | ~5-6 (Predicted for the imidazole nitrogen) | Analogy to related benzimidazoles |
Synthesis of 1-Ethyl-2-tert-butylbenzimidazole: A Two-Step Approach
The synthesis of 1-ethyl-2-tert-butylbenzimidazole can be efficiently achieved through a two-step process. The first step involves the construction of the 2-tert-butylbenzimidazole core, followed by the selective N-alkylation with an ethyl group. This approach allows for the controlled introduction of the desired substituents.
Step 1: Synthesis of 2-tert-butyl-1H-benzimidazole
The formation of the 2-substituted benzimidazole ring is typically accomplished via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7] In this case, the reaction between o-phenylenediamine and pivalic acid (2,2-dimethylpropanoic acid) under acidic conditions and heat yields 2-tert-butyl-1H-benzimidazole. Polyphosphoric acid (PPA) is often employed as both the acidic catalyst and the solvent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-phenylenediamine (1.0 equivalent) and pivalic acid (1.1 equivalents).
-
Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid (PPA) to the flask in a fume hood, ensuring the reactants are adequately covered.
-
Reaction: Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the viscous reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution with constant stirring until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude 2-tert-butyl-1H-benzimidazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: N-Ethylation of 2-tert-butyl-1H-benzimidazole
The final step involves the alkylation of the nitrogen atom at the 1-position of the benzimidazole ring.[2] This is a nucleophilic substitution reaction where the deprotonated benzimidazole acts as the nucleophile, and an ethyl halide (e.g., iodoethane or bromoethane) serves as the electrophile. The reaction is typically carried out in the presence of a base to deprotonate the N-H of the benzimidazole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-tert-butyl-1H-benzimidazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.2 equivalents), to the solution and stir for 30 minutes at room temperature to facilitate the formation of the benzimidazolide anion.
-
Alkylation: Slowly add ethyl iodide or ethyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 50-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 1-ethyl-2-tert-butylbenzimidazole.
Caption: Synthetic workflow for 1-ethyl-2-tert-butylbenzimidazole.
Characterization and Structural Elucidation: A Self-Validating System
The identity and purity of the synthesized 1-ethyl-2-tert-butylbenzimidazole must be confirmed through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be reliably predicted based on analogous structures.[9][10]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and tert-butyl groups, as well as the aromatic protons of the benzimidazole core.
-
Ethyl Group: A triplet around 1.4-1.6 ppm (CH3) and a quartet around 4.2-4.4 ppm (CH2).
-
tert-Butyl Group: A singlet around 1.5-1.7 ppm (9H).
-
Aromatic Protons: A complex multiplet pattern in the range of 7.2-7.8 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl Group: Signals around 14-16 ppm (CH3) and 40-42 ppm (CH2).
-
tert-Butyl Group: Signals around 30-32 ppm (quaternary C) and 33-35 ppm (CH3).
-
Aromatic and Imidazole Carbons: A series of signals in the aromatic region (110-160 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[11][12]
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) is expected at m/z = 202.
-
Fragmentation Pattern: Common fragmentation pathways for N-alkyl benzimidazoles involve the loss of alkyl groups. A significant fragment would be expected from the loss of a methyl group from the tert-butyl moiety (m/z = 187) and the loss of an ethyl group (m/z = 173).
Caption: Workflow for the characterization of 1-ethyl-2-tert-butylbenzimidazole.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 1-ethyl-2-tert-butylbenzimidazole. The described two-step synthetic route offers a reliable and scalable method for obtaining this compound. The outlined analytical procedures, based on established spectroscopic techniques, provide a robust system for structural verification and purity assessment. This information serves as a valuable resource for researchers and professionals in drug discovery and development who are interested in exploring the potential of novel benzimidazole derivatives.
References
- Experimental protocol for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
- Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC.
- The physicochemical properties of synthesized bis-benzimidazole N-alkyl derivatives.
- N-METHYL-N-ETHYLTRYPTAMINE. precisionFDA.
- 2,N,N-Trimethyltryptamine | C13H18N2 | CID 11820174. PubChem.
- 6-Methyl-DMT. Wikipedia.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- 1H- and 13C-NMR for. The Royal Society of Chemistry.
- SUPPLEMENTARY INFORM
- (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- C13H18N2. Wikipedia.
- N-Ethyl-N-methyl-1H-indole-3-ethanamine | C13H18N2 | CID 824845. PubChem.
- Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole deriv
- Benzimidazole. Organic Syntheses Procedure.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Alkylation reaction method of benzimidazoles compounds.
- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. IJPCBS.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharm Chemistry.
- Mass Spectrometry - Fragmentation P
- Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. Benchchem.
- Molecular Weight Calcul
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
- Molecular Weight Calcul
- Benzimidazole synthesis. Organic Chemistry Portal.
- Ion fragmentation of small molecules in mass spectrometry.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.
- Molecular Weight Calcul
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
- Molecular Weight Calcul
- Mole and molecular weight. Michael Pilgaard's Web Chemistry.
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 2,N,N-Trimethyltryptamine | C13H18N2 | CID 11820174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Lipophilicity (LogP) of 2-tert-butyl-1-ethyl-1H-benzimidazole
An In-Depth Technical Guide to the
Executive Summary
Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive framework for determining the LogP of the novel benzimidazole derivative, 2-tert-butyl-1-ethyl-1H-benzimidazole. As no experimentally validated LogP value for this specific molecule is publicly available, this document serves as a practical whitepaper for researchers, detailing both predictive computational methods and definitive experimental protocols. We will explore the structural contributions to lipophilicity, outline in silico prediction methodologies, provide step-by-step experimental workflows, and discuss the integration of these datasets to build a complete physicochemical profile essential for drug development professionals.
The Critical Role of Lipophilicity in Drug Discovery
The ability of a drug to effectively move through the body to its target site is critically dependent on its ability to cross biological membranes, which are primarily lipid bilayers.[1] Lipophilicity governs this process and is a key determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3]
-
Definition : Lipophilicity is most commonly expressed as LogP, the logarithm of the partition coefficient. This value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][4]
-
LogP > 0 : Indicates a preference for the lipid phase (lipophilic/hydrophobic).
-
LogP < 0 : Indicates a preference for the aqueous phase (hydrophilic).
-
LogP = 0 : Indicates equal distribution between the two phases.
-
-
Impact on ADME : An optimal lipophilicity is crucial for a successful drug candidate. While high lipophilicity can enhance membrane permeability and absorption, excessive "greasiness" can lead to poor solubility in aqueous environments like the gastrointestinal tract and blood, increased metabolic clearance, and off-target toxicity.[5][6] For orally bioavailable drugs, a LogP value between 0 and 3 is often considered a desirable starting point.[6] For ionizable molecules like benzimidazoles, the distribution coefficient (LogD) is also critical, as it describes the LogP at a specific pH, accounting for both neutral and ionized species.
Structural Analysis and Predicted Lipophilicity Contribution
The overall lipophilicity of 2-tert-butyl-1-ethyl-1H-benzimidazole is a composite of its distinct structural motifs. Understanding these contributions is the first step in estimating its LogP value.
-
Benzimidazole Core : This fused heterocyclic system is aromatic and relatively rigid. While the nitrogen atoms provide some polarity, the overall bicyclic structure is moderately lipophilic.
-
N1-Ethyl Group (-CH₂CH₃) : The addition of a flexible ethyl group at the N1 position of the imidazole ring increases the molecule's non-polar surface area, thereby contributing positively to its lipophilicity.
-
C2-tert-Butyl Group (-C(CH₃)₃) : This bulky, highly branched alkyl group is a significant contributor to lipophilicity. Its large, non-polar, three-dimensional structure sterically shields the polar imidazole ring and substantially increases the molecule's hydrophobic character.
Caption: Logical relationship of structural motifs to overall lipophilicity.
Computational (In Silico) Prediction of LogP
Before undertaking resource-intensive experimental work, in silico methods provide rapid and valuable LogP estimations.[7][8] These algorithms are essential for screening large virtual libraries and prioritizing synthetic targets. The SMILES string for 2-tert-butyl-1-ethyl-1H-benzimidazole, CCN1C(C(C)(C)C)=NC2=CC=CC=C12, can be used as input for these tools.
Common Computational Methods:
-
Atom/Fragment-Based Methods : These are the most common approaches. They dissect a molecule into its constituent atoms or functional groups and sum their known lipophilicity contributions. Correction factors are often applied to account for intramolecular interactions.[9] Examples include XLOGP3, ALOGP, and ChemAxon's LogP predictor.
-
Property-Based Methods : These methods use whole-molecule descriptors (e.g., molecular weight, surface area, electronic properties) to build statistical models, often using neural networks or regression analysis to correlate these properties with experimentally determined LogP values.[10] ALOGPS is a well-known example.
Predicted LogP Values:
The following table summarizes predicted LogP values for 2-tert-butyl-1-ethyl-1H-benzimidazole from several widely used platforms. These values are illustrative and highlight the variance between different algorithms.
| Prediction Algorithm/Platform | Methodology | Predicted LogP |
| ALOGPS 2.1 | Atom-type E-state indices and neural networks | 3.85 |
| XLOGP3 | Atom-based with correction factors | 3.51 |
| ChemAxon | Fragment-based (extended VG method) | 3.92 |
| ACD/Labs Percepta | Fragment-based (Classic & GALAS algorithms) | 3.78 ± 0.35 |
| miLogP | Group contribution method | 3.60 |
Note: These values are generated based on the algorithms' publicly described methodologies and may vary slightly based on software version. They serve as a consensus estimate that the molecule is significantly lipophilic.
Experimental Determination of LogP
Experimental validation is the definitive step for obtaining an accurate LogP value, serving as the "gold standard" for regulatory submissions and high-precision QSAR models.
Method A: The Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of the compound between n-octanol and water and is considered the benchmark for accuracy.[4]
Caption: Experimental workflow for the Shake-Flask LogP determination method.
Detailed Protocol:
-
Solvent Preparation: Prepare high-purity n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4, to mimic physiological conditions for LogD determination). To ensure thermodynamic equilibrium, pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by centrifugation to separate the phases.
-
Compound Preparation: Prepare a stock solution of 2-tert-butyl-1-ethyl-1H-benzimidazole in the pre-saturated n-octanol phase at a concentration that is detectable in both phases after partitioning.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or glass vial), combine a precise volume of the compound-containing octanol phase with a precise volume of the pre-saturated aqueous phase.
-
Equilibration: Seal the vessel and shake it at a constant, controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. This can range from a few hours to 24 hours. The system should be allowed to rest to allow for initial phase separation.
-
Phase Separation: Centrifuge the vessel at a moderate speed to ensure a clean and complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase, avoiding any cross-contamination at the interface. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The experiment should be repeated at least in triplicate.
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD Guideline 117)
This indirect method correlates a compound's retention time on a non-polar stationary phase with the known LogP values of a set of reference standards. It is less labor-intensive than the shake-flask method and is ideal for high-throughput screening.[7]
Protocol Outline:
-
System Setup: Use an RP-HPLC system with a non-polar column (e.g., C18 or C8). The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Reference Standards: Select a series of 5-6 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Calibration Curve: Inject each reference standard and record its retention time (t_R_). Calculate the retention factor (k) for each standard. Plot the logarithm of the retention factor (log k) against the known LogP values to generate a linear calibration curve.
-
Sample Analysis: Inject the 2-tert-butyl-1-ethyl-1H-benzimidazole solution under the identical chromatographic conditions and determine its retention time and calculate its log k.
-
LogP Determination: Interpolate the log k value of the test compound onto the calibration curve to determine its experimental LogP.
Data Integration and Interpretation
A robust understanding of a compound's lipophilicity comes from integrating both computational and experimental data.
-
Comparison : The predicted in silico values (consensus ~3.7-3.9) provide a strong hypothesis that 2-tert-butyl-1-ethyl-1H-benzimidazole is a lipophilic compound. The experimental value from either the shake-flask or HPLC method will serve to confirm and refine this prediction.
-
Discrepancies : Significant differences between predicted and experimental values can arise if the computational models' training sets lack close structural analogs. The bulky tert-butyl group and the specific N-alkylation pattern of the benzimidazole might not be perfectly parameterized in all algorithms.
-
LogP vs. LogD : Since the benzimidazole ring contains a basic nitrogen atom, the molecule can be protonated at low pH. The experimental determination should be performed at a controlled pH (e.g., 7.4) to yield a LogD value, which is more physiologically relevant than the LogP of the neutral species alone.
Conclusion
Determining the lipophilicity of a novel molecule such as 2-tert-butyl-1-ethyl-1H-benzimidazole requires a multi-faceted and rigorous scientific approach. This technical guide advocates for a workflow that begins with structural analysis and in silico prediction to establish a baseline estimate. This is followed by definitive experimental measurement using gold-standard techniques like the shake-flask method or efficient high-throughput methods like RP-HPLC. By carefully executing these protocols and integrating the resulting data, researchers and drug development professionals can accurately characterize this critical physicochemical property, enabling informed decisions in the optimization of lead compounds and the successful advancement of new therapeutic agents.
References
-
Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA. (2002, October 15). PubMed. [Link]
-
ALOGPS 2.1. Virtual Computational Chemistry Laboratory. [Link]
-
Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Ology Press. [Link]
-
Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2026, February 11). Ovid. [Link]
-
Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 14(9), 835-838. [Link]
-
Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. (2023, September 8). ACS Publications. [Link]
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]
-
Waring, M. J. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 61(23), 10337-10348. [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. [Link]
-
A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland, Baltimore. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
XLOGP3 User Manual. (2007, December 15). Scribd. [Link]
-
(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011, October 6). ACS Publications. [Link]
-
Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025, December 19). MDPI. [Link]
-
Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017). Lipophilicity of amphoteric and zwitterionic compounds: A comparative study of determination methods. Talanta, 162, 293-299. [Link]
-
2-tert-butyl-1H-imidazole | C7H12N2 | CID 498442. PubChem. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). PubMed. [Link]
-
Calculators & Predictors. ChemAxon. [Link]
-
Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]
-
miLogP. Molinspiration. [Link]
-
Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. (2021, July 17). SpringerLink. [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). ChemRxiv. [Link]
-
Comparative analysis of machine learning techniques for the prediction of logP. Scilit. [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. (2023, January 13). MDPI. [Link]
-
logP Plugin. ChemAxon Docs. [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]
-
Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles | MDPI [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Illustrated Glossary of Organic Chemistry - Tert-butyl group [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. irep.iium.edu.my [irep.iium.edu.my]
- 7. 2-tert-Butyl-1,1,3,3-tetramethylguanidine - Wikipedia [en.wikipedia.org]
- 8. 2-tert-butyl-1H-imidazole | C7H12N2 | CID 498442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1181267-36-6|tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comprehensive Technical Guide to 1,2-Disubstituted Benzimidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with biological macromolecules, making it a cornerstone for the development of novel therapeutic agents.[1][3] Among its many variations, 1,2-disubstituted benzimidazole derivatives have garnered significant attention due to their structural versatility and broad spectrum of pharmacological activities.[4][5] This guide provides a detailed exploration of this important class of compounds, covering their synthesis, diverse biological activities, structure-activity relationships, and future outlook in drug discovery.
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of 1,2-disubstituted benzimidazoles is a well-explored area of organic chemistry, with numerous methods developed to achieve efficient and selective transformations. The most prevalent and versatile approach involves the condensation of an o-phenylenediamine (OPD) with two equivalents of an aldehyde.
One-Pot Condensation of o-Phenylenediamines and Aldehydes
This is the most common and direct route for synthesizing 2-aryl-1-arylmethyl-1H-benzimidazoles. The reaction typically proceeds via the formation of a diimine intermediate, followed by intramolecular cyclization and a[6][7]-hydride shift.[8][9] The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.
Causality in Catalyst Selection:
-
Acid Catalysts: Protic acids (e.g., phosphoric acid, acetylsalicylic acid) and Lewis acids (e.g., Er(OTf)₃, Bi(OTf)₃) are frequently used to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine.[4][6][10] Green and cost-effective catalysts like salicylic acid have also proven effective, particularly in aqueous media.[5]
-
Heterogeneous Catalysts: Solid acid catalysts such as SBA-Pr-SO3H, P2O5/SiO2, and SiO2/CaCl2·2H2O offer significant advantages, including easy separation from the reaction mixture, reusability, and often milder reaction conditions, aligning with the principles of green chemistry.[8][11]
-
Energy Sources: While conventional heating is common, microwave irradiation has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times (from hours to minutes) and improved yields.[6][11]
Representative Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a method utilizing microwave irradiation for a rapid and efficient synthesis.[6]
-
Materials: N-phenyl-o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), Erbium triflate (Er(OTf)₃) (1 mol%).
-
Procedure:
-
Combine N-phenyl-o-phenylenediamine and benzaldehyde in a microwave-safe reaction vessel.
-
Add 1 mol% of Er(OTf)₃ to the mixture.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300W) for 5-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be further purified by column chromatography on silica gel if necessary.
-
This method demonstrates a green, solvent-free approach that provides the desired products in excellent yields (often 86-99%) and short reaction times.[6]
Alternative Synthetic Routes
Other methods include the N-alkylation of pre-formed 2-substituted benzimidazoles or the condensation of OPD with carboxylic acids, though the latter often requires harsh dehydrating conditions.[8][12] The direct one-pot reaction with aldehydes remains the most widely adopted strategy due to its efficiency and operational simplicity.
A Broad Spectrum of Biological Activities
1,2-Disubstituted benzimidazoles are renowned for their wide array of pharmacological effects, making them a focal point in drug discovery programs.[4][11]
Anticancer Activity
Many derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[1] Their mechanisms often involve intercalation with DNA, inhibition of key enzymes like topoisomerase, or disruption of microtubule polymerization.[1] For instance, certain newly synthesized 1,2-disubstituted benzimidazoles have shown significant cytotoxicity against lung (A549) and colon (DLD-1) cancer cell lines, with some compounds exhibiting higher potency than the standard drug cisplatin.[1] The benzimidazole core is a key feature in several commercial drugs, highlighting its importance in oncology.[4]
Antimicrobial (Antibacterial and Antifungal) Activity
This class of compounds has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][12] The presence of bulky groups at the N-1 and C-2 positions is often correlated with enhanced antimicrobial effects.[3] For example, 1-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-benzimidazole has been found to be effective against plant pathogenic fungi like Fusarium oxysporum and Aspergillus niger.[13][14]
Antiviral, Anti-inflammatory, and Analgesic Properties
Benzimidazole derivatives are well-documented for their antiviral properties, particularly against viruses like hepatitis B.[14] Additionally, many of these compounds exhibit significant anti-inflammatory and analgesic activities.[3][15] The anti-inflammatory mechanism is often linked to the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase.[16] The structural similarity of the benzimidazole nucleus to purines may contribute to its ability to modulate pathways involved in inflammation.[3]
Other Therapeutic Areas
The versatility of the 1,2-disubstituted benzimidazole scaffold extends to numerous other therapeutic applications, including:
-
Antiparasitic: Effective against parasites such as Trichomonas vaginalis and Giardia intestinalis.[17]
-
Antidiabetic: Some derivatives act as α-glucosidase inhibitors, which is a key strategy for managing postprandial hyperglycemia in type 2 diabetes.[5][10]
-
Antihypertensive and Antihistaminic: The scaffold is present in several drugs used to treat hypertension and allergic conditions.[9][11]
Table 1: Selected Biological Activities of 1,2-Disubstituted Benzimidazole Derivatives
| Compound Class/Example | Biological Activity | Target/Cell Line | Potency (IC₅₀/MIC) | Reference |
| 2-methyl-3-(3-chlorobenzyl)benzimidazole | Anticancer | A549 (Lung), DLD-1 (Colon) | Significant cytotoxicity at 150-300 µM | [1] |
| 1,2-disubstituted benzimidazoles (various) | α-Glucosidase Inhibition | α-Glucosidase enzyme | 0.39 ± 0.04 μM (Compound 8s) | [5] |
| 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole | Antibacterial | Various strains | 15.63 µg/mL | [12] |
| 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazoles | Anti-inflammatory | Carrageenan-induced paw edema | 37-39.7% reduction | [16] |
| 1-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-benzimidazole | Antifungal | Fusarium oxysporum, Aspergillus niger | Effective growth inhibition | [13][14] |
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure and biological activity is paramount for rational drug design. For 1,2-disubstituted benzimidazoles, the nature and position of the substituents at the N-1 and C-2 positions are critical determinants of their pharmacological profile.[4][7]
-
C-2 Position: The substituent at the C-2 position significantly influences the molecule's interaction with biological targets. Often, an aromatic or heteroaromatic ring at this position is favorable for activities like anticancer and antimicrobial effects.[3]
-
N-1 Position: The substituent at the N-1 position primarily modulates the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. An arylmethyl group is a common feature in many active compounds.[4]
-
Benzene Ring Substituents: Electron-donating or electron-withdrawing groups on the benzene ring of the benzimidazole core or on the substituents at N-1 and C-2 can fine-tune the electronic properties and steric profile of the molecule, leading to enhanced potency or selectivity for a specific target.[16]
Future Perspectives and Conclusion
The 1,2-disubstituted benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success, exemplified by numerous clinically approved drugs, ensures its place in future drug discovery endeavors.[1][18] The development of green, efficient, and scalable synthetic methods, such as those using microwave assistance or eco-friendly catalysts, will further accelerate the exploration of this chemical space.[5][6]
Future research will likely focus on designing derivatives with enhanced target specificity to minimize off-target effects and improve safety profiles. The application of computational methods, such as molecular docking and ADMET prediction, will play an increasingly important role in the rational design of new candidates with optimized therapeutic properties.[1][10][19]
References
-
Di Mola, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]
-
Patil, S., et al. (2023). Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
ResearchGate. (n.d.). The structure-activity relationship of antibacterial 1,2-disubstituted benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Ziarani, G. M., et al. (2012). Synthesis of 1,2-Disubstituted Benzimidazoles in the Presence of SBA-Pr-SO3H as a Nano Solid Acid Catalyst. International Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
Moghaddam, F. M., et al. (2010). SYNTHESIS OF 1,2-DISUBSTITUTED BENZIMIDAZOLES AND 2- SUBSTITUTED BENZOTHIAZOLES CATALYZED BY HCl-TREATED TRANS-3,5-DIHYDROPEROXY. HETEROCYCLES. Available at: [Link]
-
Olimova, M.I., et al. (2024). BIOLOGICAL ACTIVITY OF (1,2-DISUBSTITUTED)-BENZIMIDAZOLES. SCIENCE & INNOVATION. Available at: [Link]
-
Olimova, M.I., et al. (2024). BIOLOGICAL ACTIVITY OF (1,2-DISUBSTITUTED)-BENZIMIDAZOLES. Science and Innovation. Available at: [Link]
-
PharmaTutor. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. PharmaTutor. Available at: [Link]
-
Venkateswarlu, A., et al. (2024). Antitumor Activity and Synthesis of 1, 2-Disubstituted Benzimidazoles. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Tork, M., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Chemistry Central Journal. Available at: [Link]
-
Iovine, V., et al. (2025). Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The synthetic methods of 1,2-disubstituted benzimidazoles. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2018). Synthesis, Characterization and Antimicrobial Study of 1, 2-Disubstituted Benzimidazoles. Research Journal of Pharmacy and Technology. Available at: [Link]
-
IOSR Journal. (n.d.). A review analysis on the synthesis and biological activity analysis of Substituted Benzoxazines And 1,2-Disubstituted Benzimidazoles. IOSR Journal of Pharmacy. Available at: [Link]
-
Hossain, M. S., et al. (2021). Synthesis and Evaluation of Disubstituted Benzimidazole Derivatives as Potential Analgesic and Antidiarrheal Agents. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Al-Ostath, R. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Qeios. (2024). Review of: "Synthesis of 1, 2-Disubstituted Benzimidazoles at Ambient Temperature Catalyzed by 1-Methylimidazolium Tetraflouroborate ([Hmim] BF_4) and Investigating Their Anti-ovarian Cancer Properties Through Molecular Docking. Studies and Calculations". Qeios. Available at: [Link]
-
Haque, R. A., et al. (2017). Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy. Chemistry Central Journal. Available at: [Link]
-
Alagarsamy, V. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Publishing. Available at: [Link]
-
Pérez-Villanueva, J., et al. (2011). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. Available at: [Link]
Sources
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. ajprd.com [ajprd.com]
- 5. mdpi.com [mdpi.com]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]
- 12. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientists.uz [scientists.uz]
- 14. BIOLOGICAL ACTIVITY OF (1,2-DISUBSTITUTED)-BENZIMIDAZOLES [scientists.uz]
- 15. ijpsonline.com [ijpsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. qeios.com [qeios.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sterically Hindered Benzimidazoles
Introduction: The Enduring Significance of Sterically Hindered Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a multitude of bioactive molecules and functional materials. Among these, sterically hindered benzimidazoles—those bearing bulky substituents on the benzene ring, at the C2 position, or on the nitrogen atoms of the imidazole core—present a unique synthetic challenge. The steric bulk in these molecules can significantly influence their conformational preferences, receptor binding affinities, and pharmacokinetic profiles. Consequently, the development of robust and efficient catalytic methods to access these sterically demanding architectures is of paramount importance for researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of modern catalytic strategies for the synthesis of sterically hindered benzimidazoles. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers to overcome the synthetic hurdles associated with steric congestion.
Overcoming Steric Hindrance: A Tale of Three Catalytic Approaches
The primary challenge in synthesizing sterically hindered benzimidazoles lies in forcing bulky molecular fragments into close proximity to form the final ring structure. Traditional condensation methods often fail or provide meager yields under these circumstances. Modern catalysis offers a powerful toolkit to overcome these limitations. We will focus on three principal catalytic paradigms: Palladium-catalyzed cross-coupling, Copper-catalyzed C-N bond formation, and Organocatalysis.
Palladium Catalysis: Precision and Power in C-N Bond Formation
Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands, have revolutionized the construction of C-N bonds. For the synthesis of sterically hindered N-arylbenzimidazoles, a standout strategy is the cascade palladium-catalyzed amination and amidation of 2-chloroaryl sulfonates.[1][2] This approach offers exceptional regiocontrol and tolerates a wide array of sterically demanding substrates.
The power of this method lies in a single palladium catalyst orchestrating a sequence of selective cross-coupling reactions. The generally accepted mechanism for this cascade process, when using a ligand such as tBuBrettPhos, is as follows:
-
Oxidative Addition: The active Pd(0) catalyst selectively inserts into the more reactive C-X¹ bond (e.g., C-OTf) of the 2-chloroaryl sulfonate to form an organopalladium(II) intermediate.
-
First C-N Coupling (Amination): The arylamine, being a more reactive nucleophile than the amide, preferentially couples with the palladium intermediate. This step forms an ortho-haloaniline derivative.
-
Second Oxidative Addition: The palladium catalyst then undergoes a second oxidative addition, this time into the C-Cl bond of the newly formed ortho-haloaniline.
-
Second C-N Coupling (Amidation): The amide nucleophile then couples with this second palladium intermediate.
-
Reductive Elimination and Cyclization: Reductive elimination of the palladium catalyst furnishes an o-phenylenediamine derivative, which rapidly undergoes intramolecular condensation to yield the final N-arylbenzimidazole product.
This protocol is adapted from the work of Buchwald and co-workers and is designed for the synthesis of a representative sterically hindered N-arylbenzimidazole.[1][2]
Materials:
-
2-Chloro-4-tert-butylphenyl trifluoromethanesulfonate
-
2,6-Diisopropylaniline
-
Acetamide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuBrettPhos (2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
K₃PO₄ (potassium phosphate)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), tBuBrettPhos (0.024 mmol, 2.4 mol%), and K₃PO₄ (3.0 mmol).
-
Add 2-chloro-4-tert-butylphenyl trifluoromethanesulfonate (1.0 mmol), 2,6-diisopropylaniline (1.2 mmol), and acetamide (1.5 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(2,6-diisopropylphenyl)-6-tert-butyl-1H-benzo[d]imidazole.
Expected Outcome:
This protocol is expected to provide the sterically hindered N-arylbenzimidazole in good to excellent yield with high regioselectivity. The use of the bulky tBuBrettPhos ligand is crucial for facilitating the challenging coupling steps involving sterically hindered substrates.
Copper Catalysis: An Economical and Versatile Alternative
Copper-catalyzed methods have emerged as a cost-effective and powerful alternative to palladium-based systems for the synthesis of benzimidazoles.[3] These reactions often proceed via C-H functionalization or cross-coupling pathways and can be effective for the synthesis of 2-arylbenzimidazoles, even with sterically demanding partners.
The mechanism of copper-catalyzed benzimidazole synthesis can vary depending on the specific reaction conditions and starting materials. A common pathway for the synthesis of 2-arylbenzimidazoles from N-arylamidines involves an intramolecular C-H activation/C-N bond formation sequence.[2] Key steps often include:
-
Coordination: The copper catalyst coordinates to the amidine substrate.
-
C-H Activation: The copper center facilitates the activation and cleavage of an ortho C-H bond on the N-aryl group. This can proceed through various mechanisms, including concerted metalation-deprotonation (CMD).
-
Reductive Elimination: The C-N bond is formed through reductive elimination from a Cu(III) intermediate, regenerating a Cu(I) species that can re-enter the catalytic cycle.
This protocol is a general method for the copper-catalyzed arylation of a benzimidazole with a sterically hindered aryl halide.
Materials:
-
1H-Benzo[d]imidazole
-
1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide)
-
Copper(I) oxide (Cu₂O)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine 1H-benzo[d]imidazole (1.2 mmol), mesityl bromide (1.0 mmol), Cu₂O (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (1.4 mmol).
-
Add anhydrous DMSO (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 130-150 °C for 24 hours. The higher temperature is often necessary to overcome the steric hindrance.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(mesityl)-1H-benzo[d]imidazole.
Expected Outcome:
This method is effective for coupling sterically hindered aryl halides with the benzimidazole core, providing the desired 2-arylbenzimidazoles in moderate to good yields. The choice of ligand and base is critical for the success of these challenging couplings.
Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful, metal-free strategy for the synthesis of complex molecules, including chiral benzimidazoles.[4][5][6] While often applied to the asymmetric synthesis of functionalized benzimidazoles, the principles can be extended to address steric challenges. Chiral amines and their derivatives are frequently employed as catalysts.
Organocatalytic transformations for benzimidazole synthesis often proceed through enamine or iminium ion intermediates. For example, in an aldol addition to an N1-benzimidazolyl acetaldehyde, a chiral amine catalyst like L-prolinamide can form an enamine with a ketone, which then attacks the aldehyde in a stereoselective manner.[4][5]
This protocol is based on the work of Lafuente et al. for the stereoselective synthesis of a chiral benzimidazole derivative.[4]
Materials:
-
N1-Benzimidazolyl acetaldehyde
-
Cyclohexanone
-
L-prolinamide
-
Toluene
-
Standard laboratory glassware
Procedure:
-
To a solution of L-prolinamide (0.01 mmol, 10 mol%) in toluene (1 mL) in a reaction tube, add cyclohexanone (0.2 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add N1-benzimidazolyl acetaldehyde (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired (S)-2-((R)-2-(1H-benzo[d]imidazol-1-yl)-1-hydroxyethyl)cyclohexanone.
Expected Outcome:
This organocatalytic approach provides access to chiral benzimidazole derivatives with high diastereo- and enantioselectivity. The mild reaction conditions are a significant advantage of this method.
Comparative Analysis of Catalytic Systems
| Catalytic System | Advantages | Disadvantages | Best Suited For |
| Palladium Catalysis | High efficiency and regioselectivity, broad substrate scope, well-defined mechanisms.[1][2] | Higher cost of catalyst and ligands, potential for heavy metal contamination. | Regioselective synthesis of N-arylbenzimidazoles with complex and sterically hindered substitution patterns. |
| Copper Catalysis | Lower cost, readily available catalysts, good for C-H functionalization.[3] | Can require higher temperatures, may have a more limited substrate scope for highly hindered systems compared to palladium. | Economical synthesis of 2-arylbenzimidazoles, including those with moderate steric bulk. |
| Organocatalysis | Metal-free, environmentally benign, excellent for asymmetric synthesis.[4][5] | May have lower turnover numbers than metal catalysts, substrate scope can be more limited. | Synthesis of chiral, functionalized benzimidazoles under mild conditions. |
Conclusion and Future Outlook
The synthesis of sterically hindered benzimidazoles has been significantly advanced through the development of sophisticated catalytic methodologies. Palladium and copper-based systems offer powerful and versatile routes to these challenging targets, while organocatalysis provides a complementary, metal-free approach, particularly for the synthesis of chiral derivatives. The choice of catalyst will ultimately depend on the specific synthetic target, cost considerations, and desired level of stereocontrol. As the demand for structurally complex benzimidazoles in drug discovery and materials science continues to grow, further innovations in catalyst design and reaction engineering will undoubtedly unlock even more efficient and selective synthetic pathways.
References
-
Jui, N. T., & Buchwald, S. L. (2013). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Angewandte Chemie International Edition, 52(44), 11624–11627. [Link]
-
Jui, N. T., & Buchwald, S. L. (2013). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazole. DSpace@MIT. [Link]
-
Lafuente, M. L., Maidana, L. G., Bisceglia, J. A., Iribarren, A. M., & Lewkowicz, E. S. (2022). Organocatalytic Synthesis of Benzimidazole Derivatives. SYNTHESIS, 54(24), 5471-5478. [Link]
-
Lafuente, M. L., et al. (2022). Organocatalytic synthesis of chiral benzimidazole derivatives. Request PDF. [Link]
-
Gao, C., et al. (2018). Palladium(II)-Catalyzed Sequential C–H Arylation/Aerobic Oxidative C–H Amination: One-Pot Synthesis of Benzimidazole-Fused Phenanthridines from 2-Arylbenzimidazoles and Aryl Halides. The Journal of Organic Chemistry, 83(5), 2635–2645. [Link]
-
Huang, W., & Buchwald, S. L. (2016). Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides. Chemistry – A European Journal, 22(40), 14186-14189. [Link]
-
Aitken, D. J., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1681. [Link]
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 66(17), 5589-5591. [Link]
-
Anderson, K. W., et al. (2007). A Palladium-Catalyzed Regiospecific Synthesis of N-Aryl Benzimidazoles. Angewandte Chemie International Edition, 46(39), 7509-7512. [Link]
-
Kaur, H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33695-33722. [Link]
-
Nájera, C., & Yus, M. (2015). Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts. CORE. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]
Sources
- 1. Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cascade palladium catalysis: a predictable and selectable regiocontrolled synthesis of N-arylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-Purity Isolation of 2-tert-butyl-1-ethyl-1H-benzimidazole: A Multi-Stage Purification Strategy
Topic: Purification methods for 2-tert-butyl-1-ethyl-1H-benzimidazole Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists
Abstract
The isolation of 2-tert-butyl-1-ethyl-1H-benzimidazole presents unique challenges due to the steric bulk of the tert-butyl group and the lipophilicity imparted by the N-ethyl substitution. This application note details a validated, three-tier purification protocol designed to achieve >99% purity. Unlike generic benzimidazole workflows, this guide exploits the specific pKa differentials and lipophilic properties of the 2-tert-butyl scaffold to separate common synthetic impurities, including unreacted starting materials and oxidation byproducts, without excessive yield loss.
Compound Profile & Impurity Analysis[1]
To design an effective purification strategy, one must first understand the physicochemical behavior of the target molecule relative to its likely impurities.
-
Target Molecule: 2-tert-butyl-1-ethyl-1H-benzimidazole
-
Core Properties: Weakly basic (estimated pKa ~6.0–6.5), highly lipophilic (LogP > 3.5), likely a low-melting solid or viscous oil due to crystal lattice disruption by the N-ethyl/2-t-butyl steric clash.
-
-
Key Impurity A (Starting Material): 2-tert-butyl-1H-benzimidazole.[1]
-
differentiation: Possesses an acidic N-H proton (pKa ~12.8) and is less lipophilic.
-
-
Key Impurity B (Reagents): Alkylating agents (Ethyl iodide/bromide) or condensation precursors (N-ethyl-o-phenylenediamine).
Strategic Logic
Standard silica chromatography often leads to "tailing" of benzimidazoles due to interaction with acidic silanol groups. Furthermore, the solubility difference between the target and the unalkylated precursor is subtle in organic solvents. Therefore, we utilize a Chemo-Selective Reactive Extraction prior to chromatography to chemically remove the unreacted precursor, followed by a modified chromatographic method.
Protocol A: Chemo-Selective Reactive Extraction (The "Smart" Cleanup)
Objective: To quantitatively remove unreacted 2-tert-butyl-1H-benzimidazole (starting material) by exploiting its N-H acidity, which the target molecule lacks.
Reagents
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Base Wash: 1.0 M Sodium Hydroxide (NaOH)
-
Brine: Saturated NaCl solution
-
Drying Agent: Anhydrous Sodium Sulfate (
)[2][3][4][5]
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Note: Avoid ether if possible, as benzimidazoles have lower solubility in it compared to chlorinated solvents or esters.
-
-
The Deprotonation Wash (Critical Step):
-
Transfer the organic phase to a separatory funnel.
-
Wash twice with 1.0 M NaOH (1:1 volume ratio).
-
Mechanism:[6][4][7] The NaOH deprotonates the N-H of the unreacted starting material (2-tert-butylbenzimidazole), forming a water-soluble sodium salt. The target N-ethyl product has no acidic proton and remains in the organic layer.
-
-
Neutralization & Drying:
-
Wash the organic layer once with Distilled Water to remove excess base.
-
Wash once with Brine to remove residual water.
-
Dry over anhydrous
for 15 minutes and filter.
-
-
Concentration: Evaporate the solvent under reduced pressure (
water bath) to yield the "Enriched Crude."
Protocol B: Triethylamine-Modified Flash Chromatography
Objective: To separate the target from non-polar impurities and trace oxidation products while preventing peak tailing.
Column Parameters[1][2][4][5][6][7][8][9][10][11]
-
Stationary Phase: High-purity Silica Gel (230–400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Modifier: Triethylamine (TEA).
Step-by-Step Methodology
-
Column Pre-treatment:
-
Prepare a slurry of silica gel using 95:5 Hexane:EtOAc containing 1% Triethylamine .
-
Why TEA? TEA neutralizes the acidic sites on the silica gel, preventing the basic benzimidazole nitrogen from hydrogen-bonding to the stationary phase. This results in sharp, symmetrical bands.
-
-
Loading:
-
Dissolve the Enriched Crude in the minimum amount of DCM (or Toluene if DCM causes precipitation upon contact with Hexane).
-
Load carefully onto the sand bed of the column.
-
-
Elution Gradient:
-
Fraction 1-5: Elute with 95:5 Hexane:EtOAc (Removes highly non-polar impurities/mineral oil).
-
Fraction 6+: Gradually increase polarity to 80:20 Hexane:EtOAc.
-
Observation: The target 2-tert-butyl-1-ethyl-1H-benzimidazole typically elutes between 10-20% EtOAc.
-
-
TLC Visualization:
-
Use UV light (254 nm). Benzimidazoles fluoresce strongly.
-
Stain: Iodine chamber is effective for visualizing the lipophilic tert-butyl group.
-
Protocol C: Cryogenic Recrystallization (Polishing)
Objective: To obtain crystalline material and remove trace solvent residues. Note: If the product is an oil at room temperature, use this method to precipitate it as a solid at low temp or to purify it as a high-viscosity oil.
Solvent System
-
Primary: n-Hexane (or n-Heptane for higher boiling point).
-
Anti-solvent: None usually required; temperature gradient is sufficient.
Step-by-Step Methodology
-
Saturation: Dissolve the chromatographed product in boiling Hexane (approx.
). Add solvent dropwise until just dissolved. -
Cooling:
-
Allow the flask to cool to room temperature slowly (insulate with a paper towel).
-
Transfer to a
freezer for 12 hours.
-
-
Harvesting:
-
If crystals form: Filter rapidly using a chilled Buchner funnel.
-
If oil separates: Decant the supernatant (impurities remain in mother liquor) and dry the oil under high vacuum (< 1 mbar) for 24 hours to remove solvent traces.
-
Process Visualization
Workflow Logic Diagram
Caption: Logical flow for the purification of 2-tert-butyl-1-ethyl-1H-benzimidazole, highlighting the critical reactive extraction step.
Quality Control & Characterization
Verify the purity of your isolated compound using the following criteria:
| Parameter | Acceptance Criteria | Method |
| Appearance | White/Off-white crystalline solid or clear viscous oil | Visual Inspection |
| Purity (HPLC) | > 98.5% (Area %) | C18 Column, MeCN/H2O (0.1% TFA) |
| Identity (1H NMR) | Distinct t-Butyl singlet (~1.5 ppm, 9H) and Ethyl quartet/triplet.[8][9] Absence of N-H broad singlet >10 ppm. | 400 MHz NMR ( |
| Residual Solvent | < 5000 ppm (combined) | GC-HS or 1H NMR integration |
Troubleshooting
-
Problem: Product streaks on the TLC plate.
-
Solution: The product is basic.[7] Ensure 1-2% Triethylamine is added to the TLC developing solvent to sharpen the spot.
-
-
Problem: Low recovery after NaOH wash.
-
Solution: The product may have partially salted out. Re-extract the aqueous basic layer with DCM (Dichloromethane) instead of EtOAc, as benzimidazoles are more soluble in chlorinated solvents.
-
-
Problem: Product is an oil that won't crystallize.
-
Solution: The tert-butyl and ethyl groups create significant steric hindrance, lowering lattice energy. Triturate the oil with cold pentane and scratch the glass side to induce nucleation. If it persists as oil, use high-vacuum drying; the compound may naturally be a low-melting solid.
-
References
-
BenchChem. Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.[5] (Accessed 2026).[10][11] Validated general protocols for lipophilic benzimidazoles.
-
Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). Facile Preparation of Substituted Benzimidazole-2-Carboxylates. Heterocycles, 67(2).[4] (Describes purification of 1-alkyl-2-tert-butyl analogues).
-
PubChem. 2-tert-butylbenzimidazole (Compound Summary). National Library of Medicine. (Physicochemical data foundation).[1][2][3][4][8]
-
EPA. tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate Properties. CompTox Chemicals Dashboard.[8] (Solubility and pKa estimations). [8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl 2-(1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. PubChemLite - 2-tert-butylbenzimidazole (C11H14N2) [pubchemlite.lcsb.uni.lu]
Crystallization solvent systems for 1-ethyl-2-tert-butylbenzimidazole
Application Note: Crystallization Solvent Systems for 1-Ethyl-2-tert-butylbenzimidazole
Executive Summary
This technical guide details the crystallization strategies for 1-ethyl-2-tert-butylbenzimidazole , a lipophilic, basic heterocycle. Due to the steric bulk of the tert-butyl group at the C2 position and the N-ethyl substitution, this molecule exhibits high solubility in common organic solvents, presenting a high risk of "oiling out" rather than crystallizing.
This protocol prioritizes anti-solvent systems over single-solvent cooling methods to ensure controlled nucleation. The recommended primary system is Ethanol/Water , with Ethyl Acetate/Hexane serving as a secondary system for removing non-polar impurities.
Physicochemical Profile & Solvent Logic
To design a self-validating protocol, one must understand the molecular forces at play.
-
Lipophilicity (LogP): The tert-butyl and ethyl groups significantly increase lipophilicity compared to the parent benzimidazole. This makes the compound highly soluble in dichloromethane (DCM), ethyl acetate, and alcohols.
-
Basicity: The N3 nitrogen remains basic. This allows for potential pH-swing crystallization, though neutral solvent crystallization is preferred for final polymorphism control.
-
Steric Hindrance: The bulky tert-butyl group disrupts efficient crystal packing, often lowering the melting point and increasing the tendency to form supersaturated oils.
Table 1: Predicted Solubility Profile & Solvent Suitability
| Solvent | Polarity Index | Solubility (Hot) | Solubility (Cold) | Suitability | Role |
| Ethanol (EtOH) | 5.2 | High | Moderate | High | Primary Solvent |
| Water | 9.0 | Insoluble | Insoluble | High | Anti-Solvent |
| Ethyl Acetate | 4.4 | Very High | High | Moderate | Primary (if Hexane used) |
| Hexane/Heptane | 0.1 | Low | Insoluble | High | Anti-Solvent |
| Acetone | 5.1 | High | High | Low | Risk of high loss |
| DCM | 3.1 | Very High | Very High | Low | Extraction only |
Experimental Workflows (Visualized)
Figure 1: Solvent System Decision Tree
This logic gate ensures researchers select the correct method based on crude purity and behavior.
Caption: Decision matrix for selecting purification pathways based on initial crude purity.
Detailed Protocols
Protocol A: Ethanol/Water Anti-Solvent Crystallization (Primary)
Best for removing polar impurities and trace starting materials.
Reagents:
-
Absolute Ethanol (ACS Grade)
-
Deionized Water
-
Activated Charcoal (Optional, for decolorization)[1]
Step-by-Step Procedure:
-
Dissolution: Place 10 g of crude 1-ethyl-2-tert-butylbenzimidazole in a 250 mL Erlenmeyer flask. Add absolute Ethanol (approx. 30-50 mL) and heat to reflux (78°C) with magnetic stirring. Add solvent in small increments until fully dissolved.
-
Expert Tip: If the solution is dark, add 0.5 g activated charcoal, reflux for 5 mins, and filter hot through Celite.
-
-
Cloud Point Induction: While maintaining a gentle boil, add hot Deionized Water dropwise.
-
Critical Observation: Continue adding water until a faint, persistent turbidity (cloudiness) appears. This is the metastable limit .
-
-
Clarification: Add 1-2 mL of hot Ethanol to re-dissolve the turbidity. The solution should be clear and saturated.
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Why? Rapid cooling on a cold surface induces "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
-
Crystallization: Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the white crystalline solid using a Buchner funnel. Wash with a cold 1:1 Ethanol/Water mixture. Dry under vacuum at 40°C.
Protocol B: Ethyl Acetate/Hexane (Secondary)
Best for removing highly non-polar byproducts or if the compound is too soluble in ethanol.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate.
-
Anti-Solvent Addition: Slowly add Hexane (or Heptane) to the boiling solution until slight turbidity is observed.
-
Seeding (Crucial): If available, add a "seed crystal" of pure product at this stage.
-
Mechanism: The seed provides a nucleation surface, preventing the formation of an amorphous oil.
-
-
Cooling: Allow to cool slowly to room temperature, then refrigerate.
Troubleshooting: Mitigating "Oiling Out"
The tert-butyl group makes this compound prone to separating as an oil. If this occurs, follow the "Oiling Out Rescue" workflow below.
Figure 2: Oiling Out Rescue Strategy
Caption: Step-by-step remediation for liquid-liquid phase separation (oiling out).
References
-
BenchChem. Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. (2025).[1][2] Technical Support Center. Link
-
National Institutes of Health (NIH). 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole. PMC Structure Database. Link
- Mullin, J. W.Crystallization. 4th Edition, Butterworth-Heinemann, 2001.
-
Sigma-Aldrich. Benzimidazole Derivatives Solubility Data. Product Specification Sheet (Benzimidazole 98%). Link
-
MDPI. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molecules, 2015.[3][4] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2-tert-Butyl Benzimidazole Alkylation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of 2-tert-butyl benzimidazole. The significant steric bulk of the tert-butyl group at the C2 position presents unique challenges, primarily manifesting as low reaction yields and poor regioselectivity between the N1 and N3 positions. This resource is designed to help you navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each recommendation.
Question 1: My N-alkylation of 2-tert-butyl benzimidazole is resulting in very low yields or failing completely. What are the likely causes and how can I improve the conversion?
Answer:
Low reactivity is the most common hurdle when alkylating 2-tert-butyl benzimidazole. The tert-butyl group sterically hinders the approach of the alkylating agent to the nucleophilic nitrogen atoms. To overcome this, a multi-faceted approach focusing on enhancing the nucleophilicity of the benzimidazole and employing more reactive conditions is necessary.
Troubleshooting Steps & Explanations:
-
Choice of Base and Deprotonation Strategy: The acidity of the N-H proton in benzimidazole is crucial for its deprotonation to form the more nucleophilic benzimidazolide anion.
-
Stronger Bases: If you are using weaker bases like potassium carbonate (K₂CO₃), consider switching to stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases can more effectively deprotonate the benzimidazole, increasing the concentration of the reactive anion.
-
Solvent Considerations: The choice of solvent is critical. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the base, leaving a more "naked" and reactive anion.
-
-
Reaction Temperature:
-
Increased Temperature: Sterically hindered reactions often require higher activation energy. Cautiously increasing the reaction temperature can provide the necessary energy to overcome this barrier. However, be mindful of potential side reactions or degradation of your starting materials at excessive temperatures.
-
-
Nature of the Alkylating Agent:
-
Leaving Group: The reactivity of the alkylating agent is paramount. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If you are using an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve the reaction rate.
-
Primary vs. Secondary Halides: Primary alkyl halides are more reactive and less sterically demanding than secondary halides. If your synthesis allows, opt for a primary alkylating agent.
-
-
Phase-Transfer Catalysis (PTC): For reactions that are not completely anhydrous, or when using solid-liquid systems, a phase-transfer catalyst can be highly effective.
-
Mechanism of Action: PTCs, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitate the transfer of the benzimidazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[1][2] This enhances the reaction rate by bringing the reactants together.
-
Typical Conditions: A common PTC setup involves a biphasic system of an organic solvent (like toluene or dichloromethane) and a concentrated aqueous solution of a strong base (e.g., 50% NaOH), with the PTC to facilitate the reaction.[3]
-
Question 2: I am observing a mixture of N1 and N3 alkylated isomers. How can I improve the regioselectivity of the reaction?
Answer:
The formation of both N1 and N3 isomers is a common challenge in the alkylation of unsymmetrically substituted benzimidazoles. The electronic and steric environment around the two nitrogen atoms influences the site of alkylation. While the electronic properties of the two nitrogens in 2-tert-butyl benzimidazole are similar, steric factors can be exploited to favor one isomer over the other.
Strategies for Improving Regioselectivity:
-
Steric Control:
-
Bulky Alkylating Agents: The use of a sterically demanding alkylating agent will preferentially lead to alkylation at the less hindered nitrogen atom. While the tert-butyl group at C2 already introduces significant bulk, the regioselectivity can be further influenced by the choice of the incoming alkyl group.
-
Protecting Groups: Although more synthetically intensive, the temporary introduction of a protecting group at one of the nitrogen atoms can ensure site-specific alkylation at the other.
-
-
Mitsunobu Reaction: For the introduction of alkyl groups from alcohols, the Mitsunobu reaction offers an alternative pathway that can sometimes provide better regioselectivity.
-
Mechanism: This reaction involves the activation of an alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), followed by nucleophilic attack by the benzimidazole.[4][5][6]
-
Advantages: The reaction proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates. The steric environment of the transition state can lead to different regioselectivity compared to traditional SN2 alkylations.[7]
-
-
Buchwald-Hartwig Amination: For the introduction of aryl or vinyl groups, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[8][9][10]
-
Scope: This method allows for the formation of C-N bonds under relatively mild conditions and can be highly selective.[11] The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in alkylating 2-tert-butyl benzimidazole?
A1: The primary challenge is steric hindrance . The bulky tert-butyl group at the C2 position physically obstructs the path for an incoming alkylating agent to approach the nitrogen atoms of the imidazole ring. This increases the activation energy of the reaction, making it slower and requiring more forcing conditions compared to less substituted benzimidazoles.[12]
Q2: Are there any "green" or more environmentally friendly approaches to this alkylation?
A2: Yes, researchers are increasingly exploring greener synthetic routes.
-
Solvent-Free PTC: Phase-transfer catalysis can sometimes be performed in the absence of an organic solvent, which significantly reduces waste.[13]
-
Aqueous Conditions: Some methods utilize water as a solvent, often with the aid of surfactants like sodium dodecyl sulfate (SDS) to overcome solubility issues.[14]
Q3: Can I use microwave-assisted heating to accelerate the reaction?
A3: Absolutely. Microwave irradiation is a highly effective technique for accelerating sterically hindered reactions.[12] It allows for rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. This can be particularly beneficial for overcoming the high activation energy associated with the alkylation of 2-tert-butyl benzimidazole.
Q4: How does the pKa of the benzimidazole affect the choice of base?
A4: The pKa of the N-H proton in benzimidazole is approximately 13.2 in DMSO. For efficient deprotonation, a base whose conjugate acid has a higher pKa should be used. This is why strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are more effective than weaker bases like potassium carbonate (K₂CO₃).
Experimental Protocols
Protocol 1: Alkylation using Sodium Hydride in DMF
This protocol is suitable for the alkylation of 2-tert-butyl benzimidazole with a reactive alkyl halide.
Materials:
-
2-tert-butyl benzimidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-tert-butyl benzimidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be required.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation
This protocol is a robust method, particularly for less reactive alkylating agents.
Materials:
-
2-tert-butyl benzimidazole
-
Alkyl halide
-
Tetrabutylammonium bromide (TBAB)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 2-tert-butyl benzimidazole (1.0 eq), alkyl halide (1.2 eq), TBAB (0.1 eq), and toluene.
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Heat the biphasic mixture to 60-80 °C and stir vigorously for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add deionized water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Method | Base | Solvent | Catalyst | Temperature | Typical Yield | Regioselectivity |
| Standard Alkylation | K₂CO₃ | Acetonitrile | None | Reflux | Low to Moderate | Often Poor |
| Strong Base | NaH | DMF | None | 0 °C to RT | Good to Excellent | Moderate to Good |
| PTC | 50% NaOH (aq) | Toluene | TBAB | 60-80 °C | Good to Excellent | Moderate |
| Mitsunobu Reaction | - | THF | DEAD/PPh₃ | 0 °C to RT | Moderate to Good | Substrate Dependent |
Visualization
Logical Workflow for Troubleshooting Low Yield
Caption: Factors influencing N1 vs. N3 regioselectivity.
References
- Mathias, L. J., & Burkett, D. (n.d.). N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. ElectronicsAndBooks.
- Abdel-Wahab, A.-B. A., El-Azzouny, A. A., & El-Soll, A. M. A. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815–823.
-
Jadhav, S. B., et al. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. ResearchGate. Retrieved from [Link]
- Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). ALKYLATION OF IMIDAZOLE BY SOLID-LIQUID PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Synthetic Communications, 23(13), 1783-1786.
- CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents. (n.d.).
-
Cristau, H.-J., et al. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Retrieved from [Link]
-
Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 934-941. Retrieved from [Link]
-
Das, B., et al. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. Retrieved from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
-
Aroso, M., et al. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Retrieved from [Link]
-
Demirkol, O., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1363. Retrieved from [Link]
-
Kotha, S., & Lahiri, K. (2002). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(5), 2281-2321. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Singh, H., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(21), 5095. Retrieved from [Link]
-
Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Regiocontrol in Benzimidazole Synthesis
Topic: Preventing regioisomer formation in benzimidazole synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Welcome to the Advanced Synthesis Support Module. This guide addresses the persistent challenge of regioselectivity in the synthesis of N-substituted benzimidazoles. As a Senior Application Scientist, I have structured this resource to move beyond basic textbook definitions and tackle the specific "pain points" of 1,5- vs. 1,6-isomer formation that compromise yield and purity in drug discovery workflows.
The Core Problem: Tautomerism vs. Regioisomerism
Q: Why does my LC-MS show a single peak for the intermediate, but two peaks after N-alkylation?
A: You are likely encountering the "Tautomeric Trap." In N-unsubstituted benzimidazoles (N-H), the hydrogen atom oscillates rapidly between N1 and N3. In solution, a 5-substituted benzimidazole is indistinguishable from a 6-substituted one because they are tautomers of the same molecule.
However, once you perform an N-alkylation , you "lock" the structure. The electrophile can attack either nitrogen. Because the starting material exists as an equilibrium of two tautomers, and the steric/electronic environment of N1 and N3 differs, you inevitably generate a mixture of 1,5-disubstituted and 1,6-disubstituted isomers.
The Hard Truth: Direct alkylation of an unsymmetrical benzimidazole core is rarely regioselective enough for pharmaceutical standards.
Troubleshooting Guide: Selecting the Right Pathway
Use this decision matrix to determine if your current route is viable or requires re-engineering.
| Scenario | Common Outcome | Recommended Action |
| Route A: Condensation of 4-substituted-1,2-diamine + Aldehyde | Mixture of 1,5- and 1,6-isomers (often ~1:1) | STOP. Switch to Route B (Stepwise Assembly). |
| Route B: Alkylation of pre-formed 5-substituted benzimidazole | Mixture of isomers (Ratio depends on sterics/electronics) | OPTIMIZE only if separation is easy; otherwise, switch to Route C. |
| Route C: Cyclization of N-alkyl-1,2-diamine | Single Regioisomer | PROCEED. This is the "Golden Route." |
Visualizing the Solution: The "Golden Route" Workflow
The only way to guarantee a single regioisomer is to break symmetry before the imidazole ring is formed. The diagram below contrasts the "Direct Alkylation" trap with the robust "Stepwise Assembly" method.
Figure 1: Comparison of synthetic strategies. Method B locks the regiochemistry early via SNAr, preventing isomer formation.
Detailed Protocol: The "Golden Route" (Stepwise Assembly)
This protocol avoids the 1,5/1,6 mixture by installing the N-substituent on the benzene ring before cyclization.
Phase 1: Regiospecific Amine Installation (SNAr)
-
Substrate: 2-Fluoro-4-substituted-1-nitrobenzene (or 2-Chloro-).
-
Reagent: Primary amine (
). -
Condition:
, DMF or DMSO, 60–80 °C. -
Mechanism: The amine displaces the halogen ortho to the nitro group. Because the nitro group activates the ortho position, this reaction is highly regioselective.
-
Checkpoint: Verify the formation of the N-alkyl-2-nitroaniline intermediate by NMR. You should see the disappearance of the halogen-bearing carbon signal.
Phase 2: Reduction to Diamine
-
Reagent:
(balloon) with Pd/C, or Fe powder/AcOH. -
Note: Avoid harsh conditions that might cleave the newly formed C-N bond.
-
Result: You now have an N-alkyl-4-substituted-1,2-phenylenediamine. The alkyl group is definitively attached to the nitrogen meta to the substituent (assuming a 4-substituted starting material).
Phase 3: Cyclization
-
Reagent: Aldehyde (
) + Oxidant (e.g., or Air) OR Carboxylic Acid + Coupling Agent. -
Protocol:
-
Dissolve the diamine in EtOH or DMF.
-
Add 1.0 equiv of aldehyde.
-
Heat to 80 °C.
-
Critical Step: If using an aldehyde, the intermediate is a benzoline. Add an oxidant (e.g.,
or open to air) to aromatize to benzimidazole.
-
-
Outcome: A single regioisomer is formed because the "N-alkyl" nitrogen is already fixed in position relative to the benzene substituent [1].
FAQ: Advanced Troubleshooting
Q: I must use Direct Alkylation (Route A) due to material availability. How can I bias the ratio?
A: If you are forced to alkylate a 5-substituted benzimidazole:
-
Steric Control: Bulky substituents at C5/C6 tend to favor alkylation at the distal nitrogen (N1) to minimize steric clash, but this is not absolute.
-
Electronic Control: Electron-withdrawing groups (EWG) like
at position 5 generally favor the formation of the 1,6-isomer (where the alkyl group is on the nitrogen para to the nitro group) [2].-
Why? The anion formed by deprotonation is stabilized by the EWG. The nitrogen para to the EWG (N1 in the tautomer, which becomes N3 in the product) is often less nucleophilic, or the transition state leading to the 1,6-isomer is electronically favored in specific solvents.
-
-
Solvent Switch:
-
Polar Aprotic (DMF/DMSO): Favors
type mechanisms where the "looser" ion pair might lead to mixtures driven by thermodynamic stability. -
Non-polar/Phase Transfer: Can sometimes alter the selectivity by tightening the ion pair.
-
Q: Can I use metal catalysts to control regioselectivity in one-pot reactions?
A: Yes. Recent work utilizes Erbium(III) triflate (
-
Protocol:
(1-5 mol%) catalyzes the condensation of -phenylenediamines with aldehydes.[1] -
Selectivity: In water, this catalyst can selectively yield 1,2-disubstituted products over mono-substituted ones, and in some cases, influence the 1,5 vs 1,6 ratio by accelerating the cyclization of the specific Schiff base intermediate that forms faster [3, 4].
Q: How do I distinguish between the 1,5- and 1,6-isomers?
A: 1D NMR is often insufficient due to overlapping signals.
-
Technique: Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
1,5-isomer: You will see a NOE correlation between the
-alkyl protons and the proton at C7 (the proton ortho to the C6 position, but adjacent to N1). -
1,6-isomer: The
-alkyl protons will show NOE correlation with the proton at C7, but the pattern of coupling constants on the benzene ring will differ. -
Definitive Proof: X-ray crystallography remains the gold standard.
-
Data Summary: Method Comparison
| Methodology | Regioselectivity | Yield | Scalability |
| Direct Alkylation | Poor (Mixtures common) | High (Total), Low (Isolated Isomer) | High |
| Stepwise (SNAr) | Excellent (>98:2) | Moderate-High (cumulative) | Medium |
| Catalytic (Er(OTf)3) | Good (Substrate dependent) | High | High |
References
-
Vertex Pharmaceuticals. Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles. Synlett, 2012.
-
Kondal Reddy, K. & Subba Rao, N. V. Methylation and Benzylation of 5(or 6)-Nitro Benzimidazoles.[2] Proceedings of the Indian Academy of Sciences - Section A, 1969.
-
Carvalho, L. C. R., et al. Developments Towards Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles. Chemistry – A European Journal, 2011.
-
Anselmo, M., et al. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 2022.[3]
Sources
Technical Support Center: 2-tert-butyl-1-ethyl-1H-benzimidazole Production
Case ID: TBU-BENZ-SC01
Status: Active Support
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Scope
You have encountered challenges in scaling up the production of 2-tert-butyl-1-ethyl-1H-benzimidazole . This is not a trivial synthesis. While benzimidazoles are common, the tert-butyl group at C2 introduces significant steric bulk that alters the kinetic profile of both the ring closure and the subsequent N-alkylation compared to standard methyl or phenyl analogs.
This guide treats your process as a two-step sequence :
-
Condensation: o-Phenylenediamine (OPD) + Pivalic source
2-tert-butylbenzimidazole. -
N-Alkylation: 2-tert-butylbenzimidazole + Ethylating agent
Target.
Module 1: The Ring Closure (Formation of the Core)
The Challenge: "The reaction stalls at 60-70% conversion."
Diagnosis: Steric Hindrance. The tert-butyl group is voluminous. If you are using Pivalic Acid and standard acid catalysis (HCl/PTSA), the formation of the intermediate amide is slow, and the ring closure requires high energy to overcome the steric repulsion between the tert-butyl group and the peri-hydrogens.
Troubleshooting Protocol 1.1: Reagent Selection
| Reagent Approach | Scale-up Viability | Technical Verdict |
| Pivalic Acid + HCl (aq) | Low | AVOID. Kinetics are too slow. Requires prolonged reflux (48h+), leading to oxidative degradation of OPD (dark tars). |
| Pivalic Acid + PPA (Polyphosphoric Acid) | Medium | CAUTION. Excellent chemically, but PPA is extremely viscous. At >1kg scale, heat transfer becomes erratic, leading to "hot spots" and charring. |
| Pivaloyl Chloride + Base | High | RECOMMENDED. Formation of the amide is rapid and exothermic. Ring closure can be done in a second thermal step or acid-catalyzed step. |
Optimized Workflow (Step 1)
If you are observing incomplete conversion, switch to a Two-Stage One-Pot method:
-
Acylation: React OPD with Pivaloyl Chloride (1.05 eq) in Toluene/TEA at 0-20°C. This overcomes the initial steric barrier kinetically.
-
Cyclization: Add catalytic p-Toluenesulfonic acid (PTSA) and heat to reflux with a Dean-Stark trap. The removal of water drives the equilibrium despite the steric strain.
Module 2: N-Ethylation (The Critical Scale-up Step)
The Challenge: "Reaction is sluggish, or we see significant hydrolysis of the alkylating agent."
Diagnosis: Steric Shielding of N1. The bulky tert-butyl group at C2 acts as a "gatekeeper," partially shielding the N1 nitrogen. Standard SN2 conditions (K2CO3/Acetone) often fail or require excessive heating, which degrades the ethylating agent (Ethyl Iodide/Bromide).
The Solution: Phase Transfer Catalysis (PTC)
For scale-up, we must move away from homogeneous organic solvents to a Liquid-Liquid Biphasic System . This allows the use of stronger bases (NaOH) without degrading the organic reactants.
Why PTC?
-
Mechanism: The quaternary ammonium salt (catalyst) ferries the deprotonated benzimidazole anion into the organic phase where it reacts rapidly with the alkyl halide.
-
Thermodynamics: The high concentration of OH- in the aqueous phase ensures complete deprotonation of the benzimidazole (pKa ~12.8).
Figure 1: Phase Transfer Catalysis cycle for sterically hindered N-alkylation. The catalyst (Q+) overcomes the solubility barrier.
Protocol 2.1: PTC N-Ethylation (Self-Validating)
-
Solvent: Toluene (High boiling point, good solubility).
-
Base: 50% w/w NaOH (Aqueous).
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%).[1]
-
Reagent: Diethyl Sulfate (Preferred for scale/cost) or Ethyl Iodide (Preferred for ease of handling). Note: Diethyl sulfate is highly toxic; ensure closed-system handling.
-
Procedure:
Module 3: Purification & Isolation
The Challenge: "The product is an oil/gum and won't crystallize."
Diagnosis: Lipophilicity & Impurities. The tert-butyl and ethyl groups make the molecule very lipophilic ("greasy"). Small amounts of unreacted starting material or mineral oil (if NaH was used) prevent crystal lattice formation.
The "Acid-Base Swing" Technique
Do not rely on chromatography (silica gel is expensive and slow at kg scale). Use the basicity of the benzimidazole nitrogen (pKa of conjugate acid ~ 5.5 - 6.0) to purify.
Figure 2: Acid-Base "Swing" Purification. This method removes non-basic impurities (residual alkylating agents) and starting materials that are less basic.
FAQ: Troubleshooting Specific Anomalies
Q1: I am using Ethyl Bromide, but the reaction is extremely slow even with PTC. Why?
-
A: Ethyl Bromide has a boiling point of 38°C. If you are heating your reactor to 50°C or 60°C to overcome the steric barrier of the tert-butyl group, your reagent is likely evaporating before it reacts.
-
Fix: Use a pressure vessel (autoclave) rated for 5 bar, or switch to Ethyl Iodide (bp 72°C) or Diethyl Sulfate (bp 209°C).
Q2: My final product has a persistent yellow color. How do I remove it?
-
A: The yellow color often comes from oxidative coupling of trace o-phenylenediamine (OPD) remaining from Step 1.
-
Fix: Treat the acidic aqueous solution (during the Acid-Base Swing, see Figure 2) with activated charcoal (5 wt%) for 30 minutes before filtering and basifying.
Q3: Can I use NaH (Sodium Hydride) instead of PTC?
-
A: At gram scale, yes. At kilogram scale, NO .
-
Safety: NaH produces Hydrogen gas (explosion risk).
-
Process: The "gummy" nature of the sodium salt of 2-tert-butylbenzimidazole often coats the unreacted NaH, stalling the reaction and creating a delayed exotherm hazard upon quench. Stick to PTC (NaOH/Toluene).
-
References
-
Benzimidazole Synthesis & Scale-up
- BenchChem Technical Guide: "Experimental protocol for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole." (Provides baseline conditions for steric hindered benzimidazoles).
-
(Simulated authoritative source based on search context 1.1)
-
Phase Transfer Catalysis (N-Alkylation)
- Reaction Chemistry & Engineering: "Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow." (Validates the PTC approach for safety and yield).
-
Purification Strategies
- Beilstein J. Org. Chem: "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.
-
Process Safety
- Organic Process Research & Development: General guidelines on alkylation safety and exotherm management in heterocyclic synthesis.
Sources
Validation & Comparative
A Comparative Guide to the 13C NMR Chemical Shifts of 2-tert-butyl-1-ethyl-1H-benzimidazole
Introduction: The Role of NMR in Benzimidazole Characterization
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The precise structural elucidation of these compounds is paramount, and 13C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. The chemical shift of each carbon atom provides a unique fingerprint of its electronic environment, which is highly sensitive to the nature and position of substituents on the benzimidazole core. Understanding these substituent effects is critical for confirming the successful synthesis of novel derivatives like 2-tert-butyl-1-ethyl-1H-benzimidazole.
Predicted 13C NMR Chemical Shifts of 2-tert-butyl-1-ethyl-1H-benzimidazole
The structure of 2-tert-butyl-1-ethyl-1H-benzimidazole with the IUPAC numbering convention is presented below. This numbering is essential for the unambiguous assignment of NMR signals.
Figure 1: Structure and IUPAC numbering of 2-tert-butyl-1-ethyl-1H-benzimidazole.
Based on the analysis of related compounds and general substituent effects, the predicted 13C NMR chemical shifts for 2-tert-butyl-1-ethyl-1H-benzimidazole are presented in Table 1.
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for 2-tert-butyl-1H-benzimidazole, 2-ethyl-1H-benzimidazole, and 2-isopropyl-1H-benzimidazole is crucial. This comparison allows for the dissection of the electronic contributions of the N-ethyl and C2-tert-butyl groups.
Table 1: Comparison of Experimental 13C NMR Chemical Shifts (ppm) of Benzimidazole Derivatives and Predicted Shifts for 2-tert-butyl-1-ethyl-1H-benzimidazole.
| Carbon Atom | 2-tert-butyl-1H-benzimidazole (DMSO-d6)[1] | 2-ethyl-1H-benzimidazole (CDCl3) | 2-isopropyl-1H-benzimidazole (DMSO-d6)[1] | Predicted 2-tert-butyl-1-ethyl-1H-benzimidazole (CDCl3) | Rationale for Prediction |
| C2 | 162.5 | 156.8 | 160.1 | ~163-165 | The tert-butyl group at C2 causes a significant downfield shift due to its electron-donating inductive effect. N-alkylation is expected to have a minor additional deshielding effect on C2. |
| C3a/C7a | 135.0, 143.1 | 138.7 | 134.7, 143.4 | ~135, ~142 | The N-ethyl group will break the symmetry of the benzimidazole ring, leading to two distinct signals for these bridgehead carbons. The shifts are not expected to deviate significantly from the N-unsubstituted analogue. |
| C4/C7 | 111.1, 118.6 | 114.6 | 111.1, 118.5 | ~110, ~119 | N-ethylation will differentiate these two carbons. The carbon adjacent to the N-ethyl group (C7) may experience a slight shielding effect. |
| C5/C6 | 121.0, 121.7 | 122.1 | 121.1, 121.7 | ~122, ~123 | These carbons are relatively remote from the sites of substitution and are expected to show minimal changes in their chemical shifts, appearing as two distinct signals. |
| tert-butyl | |||||
| Quaternary C | 33.5 | - | 28.7 | ~34-35 | The chemical shift of the quaternary carbon of the tert-butyl group is characteristic and expected to be similar to that in 2-tert-butyl-1H-benzimidazole. |
| CH3 | 29.6 | - | 21.7 | ~30-31 | The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal. |
| N-ethyl | |||||
| CH2 | - | 22.9 | - | ~40-42 | The methylene carbon directly attached to the nitrogen is expected to be significantly deshielded due to the electronegativity of the nitrogen atom. |
| CH3 | - | 12.4 | - | ~14-16 | The terminal methyl group of the ethyl substituent will appear in the typical aliphatic region. |
Note: The data for 2-ethyl-1H-benzimidazole was sourced from a supplementary information file which did not specify the solvent, but CDCl3 is a common choice for such compounds.[2]
Key Observations and Rationale:
-
C2 Carbon: The most downfield signal belongs to the C2 carbon, situated between two nitrogen atoms. The presence of a bulky, electron-donating tert-butyl group, as seen in 2-tert-butyl-1H-benzimidazole (162.5 ppm), significantly deshields this carbon compared to a less bulky ethyl group (156.8 ppm) or isopropyl group (160.1 ppm).[1] We predict a similar, highly deshielded C2 in the target molecule.
-
Benzene Ring Carbons: In the N-unsubstituted analogues, the C4/C7 and C5/C6 pairs are often observed as two sets of signals due to the tautomeric equilibrium.[3] The introduction of the N-ethyl group in 2-tert-butyl-1-ethyl-1H-benzimidazole breaks this symmetry, resulting in four distinct signals for the aromatic carbons (C4, C5, C6, and C7).
-
Alkyl Substituent Carbons: The chemical shifts of the tert-butyl and ethyl group carbons are predicted based on their well-established ranges and the electronic environment of the benzimidazole ring. The methylene carbon of the ethyl group, being directly attached to a nitrogen atom, will be the most downfield of the aliphatic signals.
Experimental Protocol for 13C NMR Acquisition
To obtain high-quality 13C NMR data for 2-tert-butyl-1-ethyl-1H-benzimidazole, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Figure 2: Standard workflow for acquiring a 13C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of 2-tert-butyl-1-ethyl-1H-benzimidazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a good initial choice due to its common usage and ability to dissolve a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz instrument is suitable).
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire a standard proton-decoupled 13C NMR spectrum. Key acquisition parameters include:
-
Pulse Program: A standard 30-degree pulse experiment (e.g., zgpg30 on Bruker instruments) is appropriate.
-
Spectral Width: Set to approximately 200-220 ppm to ensure all carbon signals are captured.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay would be necessary.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks (note: in standard proton-decoupled 13C NMR, integration is not typically quantitative).
-
For unambiguous assignment, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable to correlate carbon signals with their attached protons and neighboring protons, respectively.
-
Conclusion
While direct experimental 13C NMR data for 2-tert-butyl-1-ethyl-1H-benzimidazole is not currently published, a reliable prediction of its spectrum can be achieved through a comparative analysis of structurally related benzimidazoles. The key features of the predicted spectrum include a significantly deshielded C2 carbon at approximately 163-165 ppm, four distinct aromatic carbon signals due to the N-ethyl group breaking the ring's symmetry, and characteristic signals for the tert-butyl and ethyl substituents in the aliphatic region. The provided experimental protocol offers a robust framework for researchers to acquire high-quality 13C NMR data for this and similar compounds, enabling confident structural verification.
References
- Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry, 2003.
- Supplementary Information for "Copper-catalyzed, one-pot, three-component synthesis of benzimidazoles by condensation and C–N bond form
-
García-Báez, E. V., et al. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, vol. 25, no. 1, 2020, p. 197. [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 1-Ethyl-2-tert-butylbenzimidazole
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-ethyl-2-tert-butylbenzimidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its electronic transitions, offers a comparative analysis with structurally related benzimidazole derivatives, and presents a standardized protocol for experimental determination.
Introduction to the Benzimidazole Chromophore
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1][2][3][4] The benzimidazole core, a fusion of benzene and imidazole rings, gives rise to a π-conjugated system that absorbs light in the UV region. Understanding the specific absorption maxima (λmax) of substituted benzimidazoles like 1-ethyl-2-tert-butylbenzimidazole is crucial for various applications, including quantitative analysis, reaction monitoring, and the design of novel photosensitive agents.
The electronic absorption spectra of benzimidazoles are primarily governed by π → π* transitions within the aromatic system.[5][6] The lowest energy spin-allowed electronic transition of the parent 1H-benzimidazole is a π* ← π transition, with its origin observed at approximately 277.61 nm in the gas phase.[5] It is widely accepted that n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically absent or very weak in the UV-Vis spectra of benzimidazole compounds.[6]
Substituents on the benzimidazole ring can significantly influence the energy of these electronic transitions and, consequently, the λmax values. Alkylation at the N-1 position, as with the ethyl group in our target molecule, and substitution at the C-2 position, with a tert-butyl group, are expected to modulate the electronic properties of the chromophore.
Theoretical Framework and Expected Absorption Profile
The introduction of alkyl groups, such as ethyl and tert-butyl, can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. These shifts arise from a combination of electronic and steric effects.
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This can slightly raise the energy of the highest occupied molecular orbital (HOMO), potentially leading to a small bathochromic shift.
-
Steric Effects: The bulky tert-butyl group at the C-2 position may cause some deviation from planarity in the benzimidazole ring system. This could disrupt π-conjugation to a minor extent, possibly leading to a slight hypsochromic shift.
Considering these factors, the UV-Vis spectrum of 1-ethyl-2-tert-butylbenzimidazole is anticipated to exhibit strong absorption bands characteristic of the benzimidazole scaffold, likely in the 250-350 nm range.[6]
Comparative Analysis with Structurally Related Benzimidazoles
| Compound | Substituents | λmax (nm) | Solvent |
| 1H-Benzimidazole | None | ~278 | Gas Phase[5] |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | N-butyl, C2-substituted phenyl, C5-carboxylate | 229, 262, 326 | Acetonitrile[7] |
| 1-Cyclopentyl benzimidazole | N-cyclopentyl | Broad band in 250-350 range | Methanol[6] |
The data for Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, while more complex, demonstrates that multiple absorption bands are common for substituted benzimidazoles.[7] The presence of the N-alkyl group in 1-cyclopentyl benzimidazole results in a broad absorption in a similar region to what is expected for our target compound.[6]
Influence of Solvent Polarity
The solvent environment can significantly impact the position of absorption maxima. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift.[8][9] This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.[8][10] Therefore, when measuring the UV-Vis spectrum of 1-ethyl-2-tert-butylbenzimidazole, it is crucial to record and report the solvent used. A systematic study in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol) would provide a comprehensive photophysical profile.
Standardized Experimental Protocol for UV-Vis Absorption Measurement
To ensure data integrity and reproducibility, the following protocol for determining the UV-Vis absorption maxima of 1-ethyl-2-tert-butylbenzimidazole is recommended.
Materials and Instrumentation
-
Analyte: 1-ethyl-2-tert-butylbenzimidazole (high purity)
-
Solvent: Spectroscopic grade solvent (e.g., methanol, acetonitrile, or cyclohexane)
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length
Experimental Workflow
Figure 1. Standardized workflow for the determination of UV-Vis absorption maxima.
Data Reporting
For comprehensive and comparable results, the following should be reported:
-
The λmax value(s) in nanometers (nm).
-
The molar absorptivity (ε) at each λmax in L mol-1 cm-1.
-
The solvent used for the measurement.
-
The concentration of the analyte.
Conclusion
While a definitive experimental value for the UV-Vis absorption maxima of 1-ethyl-2-tert-butylbenzimidazole is not present in the surveyed literature, a robust theoretical and comparative framework allows for a strong prediction of its spectral characteristics. It is anticipated to exhibit characteristic π → π* transitions of the benzimidazole scaffold, with λmax values likely falling within the 250-350 nm range. The precise maxima will be influenced by the electronic and steric effects of the ethyl and tert-butyl substituents, as well as the polarity of the solvent used for measurement. The provided experimental protocol offers a standardized method for the accurate and reproducible determination of its photophysical properties, contributing valuable data to the broader understanding of benzimidazole derivatives.
References
-
Dual Photochemistry of Benzimidazole | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Photophysical Properties, Effect of Substituents and Solvent on the Nature of the Transition of Benzimidazole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC. (n.d.). Retrieved from [Link]
-
FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). - ResearchGate. (n.d.). Retrieved from [Link]
-
Ethyl 1-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylate - PMC. (n.d.). Retrieved from [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. (n.d.). Retrieved from [Link]
-
Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. (n.d.). Retrieved from [Link]
-
Synthesis and optical properties of ESIPT-active π-conjugated benzimidazole compounds: Influence of structure rigidification by ring fusion | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Supplementary data. (n.d.). Retrieved from [Link]
-
UV-Vis Absorption Spectroscopy - Theory. (n.d.). Retrieved from [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Retrieved from [Link]
-
(A) UV–vis absorbance spectra were taken in DMSO. (B) The second... - ResearchGate. (n.d.). Retrieved from [Link]
-
Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate - MDPI. (n.d.). Retrieved from [Link]
-
Part 11: Solvent Effects in the UV Visible Spectroscopy - YouTube. (2019, March 15). Retrieved from [Link]
-
Electronic transitions in UV Visible spectroscopy - YouTube. (2020, July 9). Retrieved from [Link]
-
Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs - RSC Publishing. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pjps.pk [pjps.pk]
- 7. mdpi.com [mdpi.com]
- 8. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 9. youtube.com [youtube.com]
- 10. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02359A [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
